Silane, (4-butylphenyl)trichloro-
Overview
Description
Silane, (4-butylphenyl)trichloro- is an organosilicon compound with the molecular formula C10H13Cl3Si. It is a derivative of silane, where three chlorine atoms and one (4-butylphenyl) group are attached to a silicon atom. This compound is used in various chemical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, (4-butylphenyl)trichloro- can be synthesized through the reaction of (4-butylphenyl)magnesium bromide with trichlorosilane. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:
(4−butylphenyl)MgBr+HSiCl3→(4−butylphenyl)SiCl3+MgBrCl
The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
In industrial settings, the production of silane, (4-butylphenyl)trichloro- involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-butylphenyl)trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, thiols.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Catalysts: Lewis acids or bases to facilitate substitution reactions.
Major Products Formed
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
Silane, (4-butylphenyl)trichloro- has several applications in scientific research:
Surface Modification: Used to modify surfaces to enhance hydrophobicity or adhesion properties.
Polymer Chemistry: Acts as a cross-linking agent in the synthesis of silicone polymers.
Material Science: Utilized in the development of advanced materials with specific surface properties.
Biological Applications: Employed in the functionalization of biomolecules for improved stability and reactivity.
Mechanism of Action
The mechanism of action of silane, (4-butylphenyl)trichloro- involves the interaction of the silicon atom with various nucleophiles. The silicon atom, being electrophilic, attracts nucleophiles, leading to substitution reactions. The (4-butylphenyl) group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane (HSiCl3): A simpler silane with three chlorine atoms and one hydrogen atom.
Phenyltrichlorosilane (C6H5SiCl3): Similar structure but with a phenyl group instead of a (4-butylphenyl) group.
Methyltrichlorosilane (CH3SiCl3): Contains a methyl group instead of a (4-butylphenyl) group.
Uniqueness
Silane, (4-butylphenyl)trichloro- is unique due to the presence of the (4-butylphenyl) group, which provides specific steric and electronic properties. This makes it suitable for applications requiring selective reactivity and stability.
Properties
IUPAC Name |
(4-butylphenyl)-trichlorosilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl3Si/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFONWMHAYBUQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738574 | |
Record name | (4-Butylphenyl)(trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139056-19-2 | |
Record name | (4-Butylphenyl)(trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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